molecular formula C19H16N2OS B13934477 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- CAS No. 858117-42-7

1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-

Cat. No.: B13934477
CAS No.: 858117-42-7
M. Wt: 320.4 g/mol
InChI Key: WXULVHSHBXMMRH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- is a compound belonging to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with other reagents to introduce the methoxyphenyl and thienyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

858117-42-7

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H16N2OS/c1-22-16-5-2-4-13(9-16)8-14-11-20-19-17(14)10-15(12-21-19)18-6-3-7-23-18/h2-7,9-12H,8H2,1H3,(H,20,21)

InChI Key

WXULVHSHBXMMRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CNC3=C2C=C(C=N3)C4=CC=CS4

Origin of Product

United States

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